

Stability of 5-Aminoisoxazole-4-carboxamide hydrogensulfate in different solvents

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Compound of Interest

Compound Name: 5-Aminoisoxazole-4-carboxamide
hydrogensulfate

Cat. No.: B581576

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Technical Support Center: 5-Aminoisoxazole-4-carboxamide hydrogensulfate

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of **5-Aminoisoxazole-4-carboxamide hydrogensulfate** in various solvents. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of **5-Aminoisoxazole-4-carboxamide hydrogensulfate** in aqueous solutions?

A1: The stability of **5-Aminoisoxazole-4-carboxamide hydrogensulfate** in aqueous solutions is highly dependent on the pH of the solution. The molecule contains both an isoxazole ring and a carboxamide functional group, both of which can be susceptible to hydrolysis under certain conditions. Generally, isoxazole rings show greater stability in neutral to acidic conditions and are more prone to degradation under basic conditions.^{[1][2]} Similarly, amide bonds can undergo hydrolysis in both acidic and basic environments, often accelerated by heat.^{[3][4]} For optimal stability in aqueous solutions, it is recommended to use a slightly acidic to neutral pH (pH 4-7) and to prepare solutions fresh.

Q2: I am observing degradation of the compound in my aqueous buffer. What could be the cause?

A2: Degradation in aqueous buffers is likely due to hydrolysis. Key factors that can accelerate this process include:

- High pH: Basic conditions (pH > 8) can promote the cleavage of the isoxazole ring.^[1]
- Strongly Acidic pH: While more stable than in basic conditions, very low pH (< 3) may lead to acid-catalyzed hydrolysis of the carboxamide group.^{[2][4]}
- Elevated Temperature: Higher temperatures will increase the rate of hydrolysis across the pH spectrum.
- Presence of Catalysts: Certain metal ions or enzymes in your buffer system could potentially catalyze degradation.

Q3: What are the recommended storage conditions for solutions of **5-Aminoisoxazole-4-carboxamide hydrogensulfate**?

A3: For maximum stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, we recommend the following:

- Solvent: Use a suitable anhydrous organic solvent like DMSO or DMF.
- Temperature: Store at -20°C or -80°C.
- Protection: Protect from light and moisture. Aqueous solutions are not recommended for long-term storage.

Q4: Which organic solvents are compatible with **5-Aminoisoxazole-4-carboxamide hydrogensulfate**?

A4: As a hydrogensulfate salt, this compound exhibits good solubility in polar aprotic solvents. Recommended solvents include:

- Dimethyl sulfoxide (DMSO)

- N,N-Dimethylformamide (DMF)
- Acetonitrile (ACN) - may have lower solubility
- Methanol (MeOH) - a polar protic solvent, may be suitable for short-term use.

It is advisable to use anhydrous grades of these solvents to minimize water content and reduce the risk of hydrolysis.

Q5: Are there any solvents I should avoid?

A5: It is best to avoid the following:

- Ketone Solvents (e.g., Acetone): Primary amines can potentially react with ketones to form imines.^[5]
- Reactive Solvents: Avoid solvents that can react with amines or amides.
- Non-polar Solvents: The compound is a salt and will likely have very poor solubility in non-polar solvents like hexane, toluene, or dichloromethane.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Compound precipitates out of solution.	The solvent's polarity is too low, or the concentration is too high.	Use a more polar solvent such as DMSO or DMF. Try gentle warming or sonication to aid dissolution. If precipitation occurs upon cooling, the solution may be supersaturated.
Loss of compound potency over a short time in an aqueous buffer.	pH-mediated hydrolysis of the isoxazole ring or carboxamide group.	Prepare solutions fresh before each experiment. If the buffer is basic, consider switching to a neutral or slightly acidic buffer (pH 4-7). Avoid elevated temperatures.
Discoloration of the solution.	Degradation of the compound.	Confirm the identity of the compound and check for degradation products using analytical techniques like HPLC-MS. Review solution preparation and storage procedures.
Inconsistent experimental results.	Instability of the compound under experimental conditions.	Perform a stability study in your specific experimental medium (see protocol below). Ensure consistent solution preparation and handling procedures.

Stability Data (Illustrative Examples)

The following tables provide illustrative data on the stability of **5-Aminoisoxazole-4-carboxamide hydrogensulfate** in various solvents and pH conditions. This data is for example purposes only and may not reflect actual experimental results.

Table 1: Stability in Common Organic Solvents at Room Temperature (25°C) over 24 hours.

Solvent	% Remaining Compound (Illustrative)	Appearance
DMSO	>99%	Clear, colorless
DMF	>99%	Clear, colorless
Methanol	95%	Clear, colorless
Acetonitrile	98%	Clear, colorless

Table 2: Stability in Aqueous Buffers at 37°C over 4 hours.

Buffer pH	% Remaining Compound (Illustrative)	Potential Degradation Products
4.0 (Acetate Buffer)	97%	Minor hydrolysis products
7.4 (Phosphate Buffer)	95%	Minor hydrolysis products
10.0 (Carbonate Buffer)	70%	Isoxazole ring-opened products, carboxamide hydrolysis products

Experimental Protocols

Protocol for Assessing Chemical Stability

This protocol outlines a general method for determining the stability of **5-Aminoisoxazole-4-carboxamide hydrogensulfate** in a specific solvent or buffer system using HPLC.

1. Materials:

- **5-Aminoisoxazole-4-carboxamide hydrogensulfate**
- Test solvent/buffer
- HPLC system with UV or MS detector
- Appropriate HPLC column (e.g., C18)

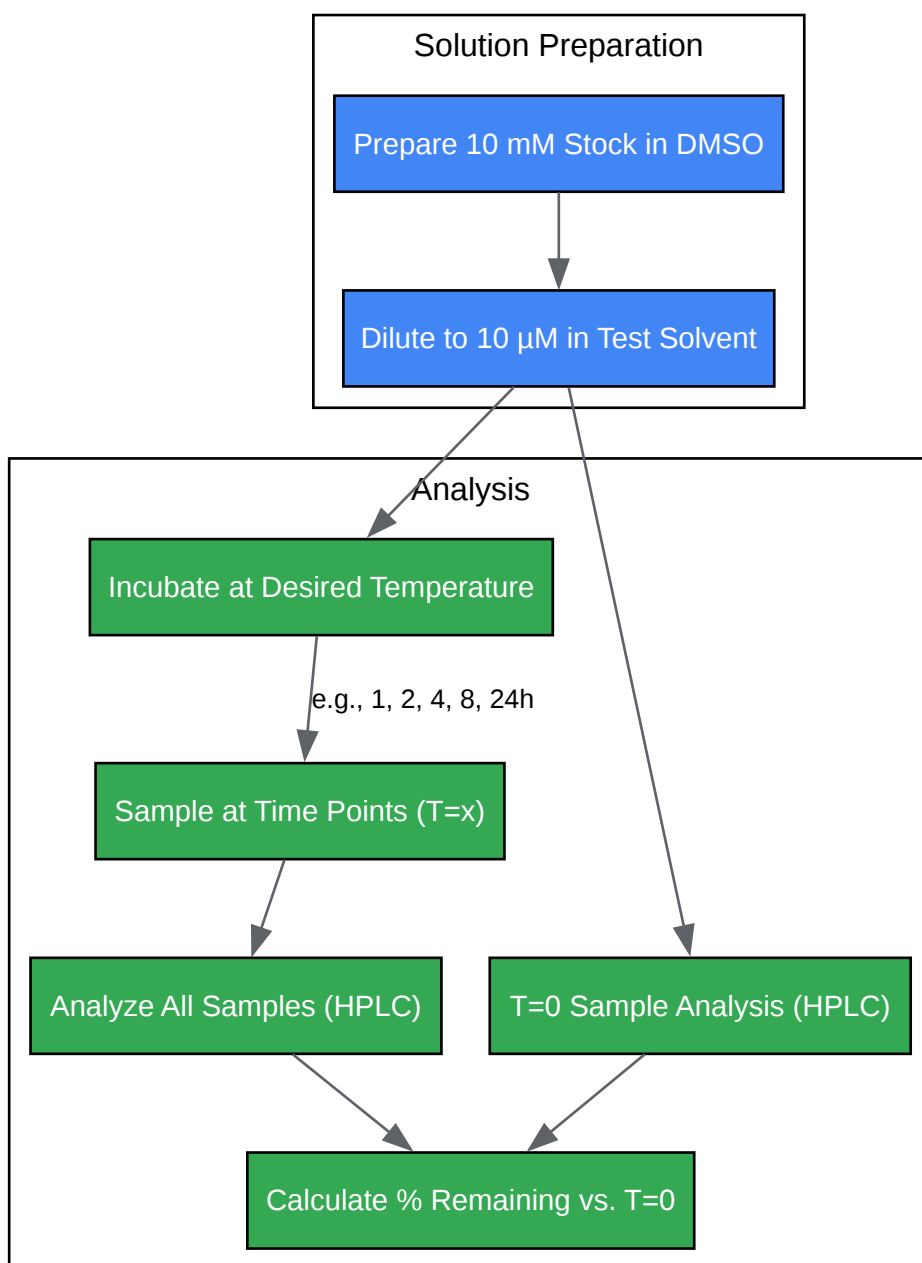
- Mobile phases (e.g., Acetonitrile and water with a suitable modifier like formic acid)
- Incubator or water bath

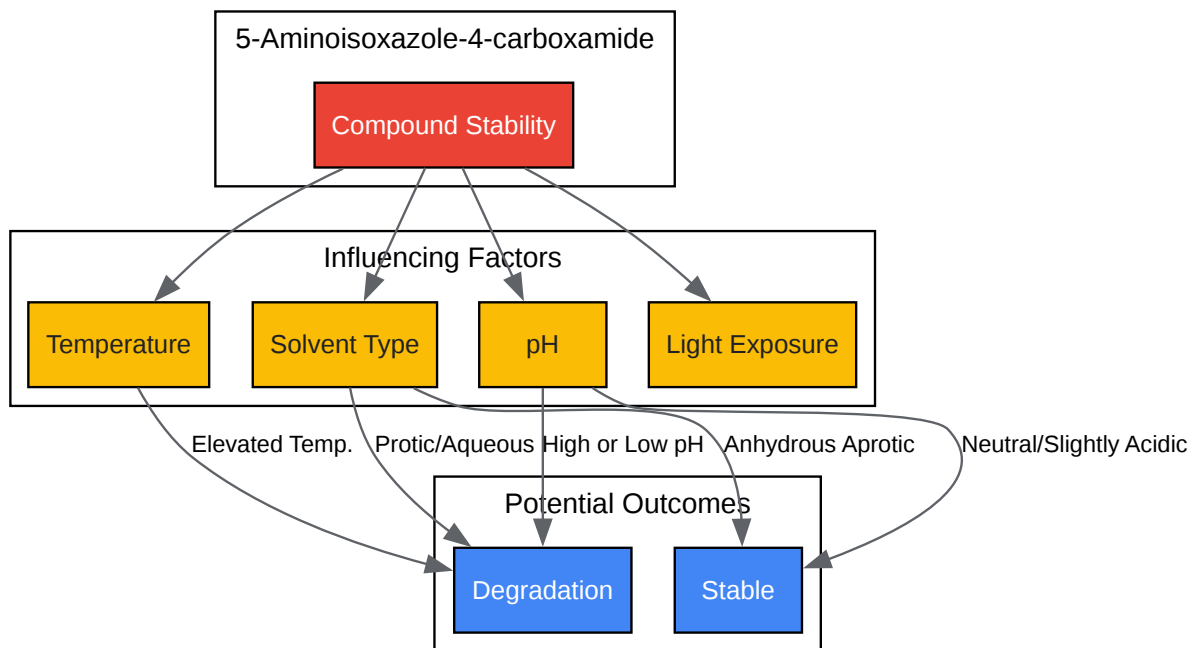
2. Procedure:

- Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
- Prepare Test Solutions: Dilute the stock solution into the test solvent/buffer to a final concentration suitable for HPLC analysis (e.g., 10 μ M).
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, quench with an equal volume of cold acetonitrile if necessary, and analyze by HPLC. This will serve as your reference.
- Incubation: Incubate the remaining test solution at the desired temperature (e.g., 25°C or 37°C).
- Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution. Quench as in step 3.
- HPLC Analysis: Analyze all samples (T=0 and subsequent time points) by HPLC.
- Data Analysis: Determine the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample.

Formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Visualizations





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